molecular formula C17H19FN2O5S2 B2801538 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide CAS No. 946352-51-8

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2801538
CAS No.: 946352-51-8
M. Wt: 414.47
InChI Key: VTWBTKOWPXBZSH-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, sulfonamide antibiotics work by inhibiting the synthesis of folic acid in bacteria, preventing their growth .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. It could be explored for various medicinal applications given the wide range of activities exhibited by sulfonamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol in the presence of a base for methoxylation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S2/c1-25-17-8-7-14(11-15(17)18)27(23,24)19-13-6-5-12-4-3-9-20(16(12)10-13)26(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWBTKOWPXBZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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